

Quinoxifen-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Quinoxifen-d4

Cat. No.: B12415389

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An In-depth Whitepaper on the Physicochemical Properties, Analytical Methodologies, and Biological Mode of Action of the Deuterated Fungicide Standard

This technical guide provides a comprehensive overview of **Quinoxifen-d4**, a deuterated analog of the fungicide Quinoxifen. Designed for researchers, analytical chemists, and professionals in drug and pesticide development, this document details its molecular characteristics, a representative analytical workflow, and the biochemical pathways affected by its non-labeled counterpart.

Core Physicochemical Data

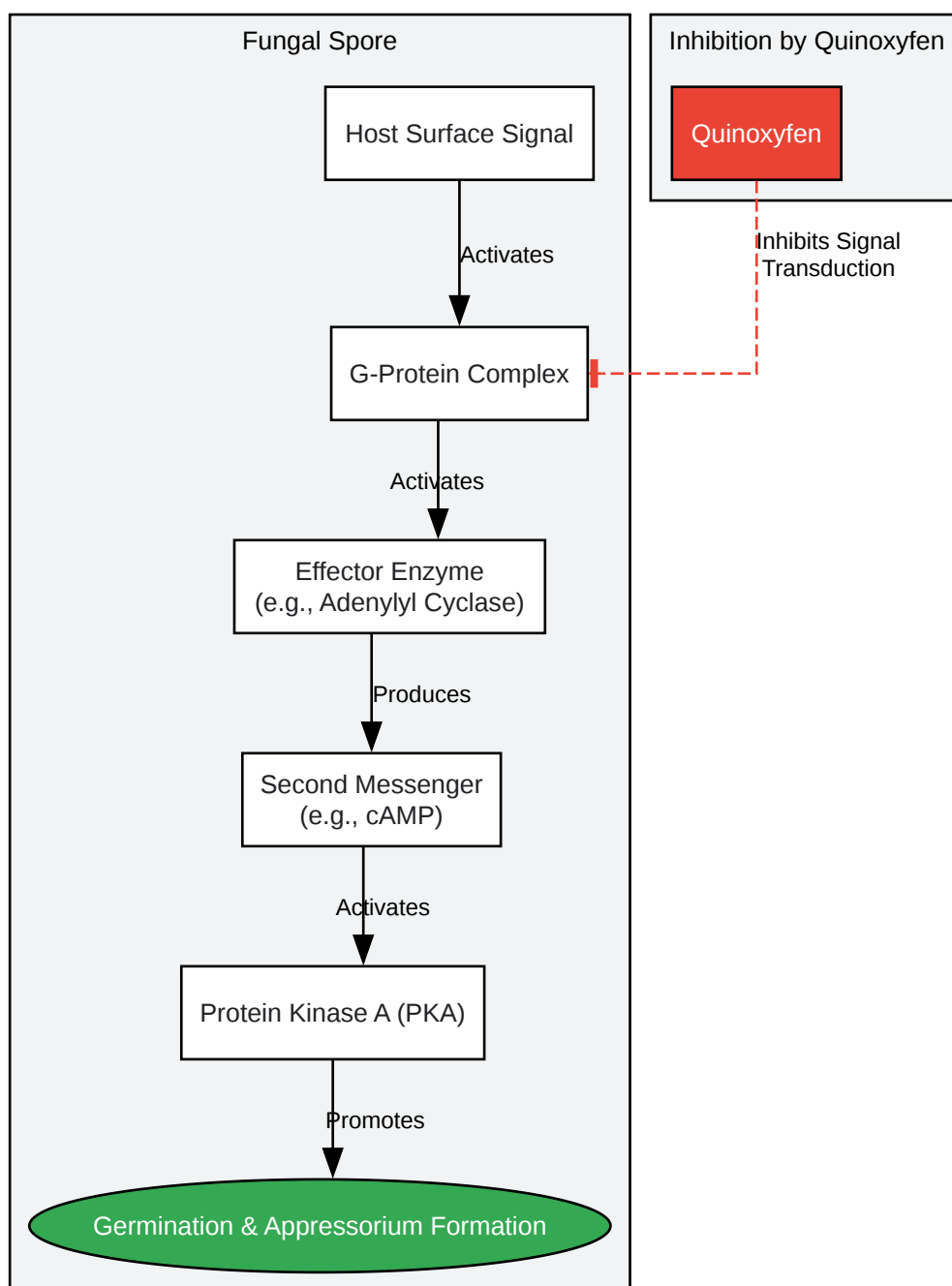
Quinoxifen-d4 serves as an internal standard in analytical testing, particularly in isotope dilution mass spectrometry, for the quantification of Quinoxifen residues in various matrices. The deuterium labeling provides a distinct mass-to-charge ratio, enabling precise and accurate measurement. The fundamental properties of **Quinoxifen-d4** are summarized below.

Property	Value	Source(s)
Molecular Weight	312.16 g/mol	[1][2][3][4]
Molecular Formula	C ₁₅ H ₄ D ₄ Cl ₂ FNO	[1]
Appearance	White to Off-White Solid	
Solubility	10 mM in DMSO	
Storage Temperature	+4°C	
Unlabeled CAS Number	124495-18-7	

Biological Mode of Action of Quinoxifen

Quinoxifen, the unlabeled parent compound, is a preventative fungicide highly effective against powdery mildew diseases. Its mode of action is the disruption of early fungal development stages, specifically germination and the formation of the appressorium (a specialized infection structure). It achieves this by interfering with crucial signal transduction pathways within the fungus. Research indicates that Quinoxifen perturbs G-protein signaling and other downstream cellular signaling events, effectively preventing the fungus from recognizing and infecting the host plant.

The following diagram illustrates the proposed signaling pathway inhibited by Quinoxifen in a fungal spore.



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Caption: Proposed signaling pathway in fungal spores and the inhibitory action of Quinoxifen.

Experimental Protocols: Residue Analysis in Soil

The following protocol is a detailed methodology for the determination of Quinoxifen and its primary metabolite (3-hydroxy-quinoxifen) in soil samples, adapted from EPA Method ERC

94.27. In a typical modern application for high-precision quantification, **Quinoxyfen-d4** would be introduced at the beginning of the extraction process as an internal standard.

Objective: To extract, purify, and quantify Quinoxyfen residues from a soil matrix using gas chromatography with mass selective detection (GC-MSD).

Materials:

- Soil sample (sieved)
- Acetone, Hexane, Toluene, Methyl-tert-butyl ether (pesticide residue grade)
- 0.1 N Hydrochloric acid
- 5% (w/v) Sodium bicarbonate solution
- Tetrabutylammonium hydroxide (0.1M)
- Ammonia solution
- Iodomethane
- Quinoxyfen analytical standard
- **Quinoxyfen-d4** (as internal standard)
- Aminopropyl solid-phase extraction (SPE) cartridges
- Vortex mixer, Centrifuge, Nitrogen evaporator

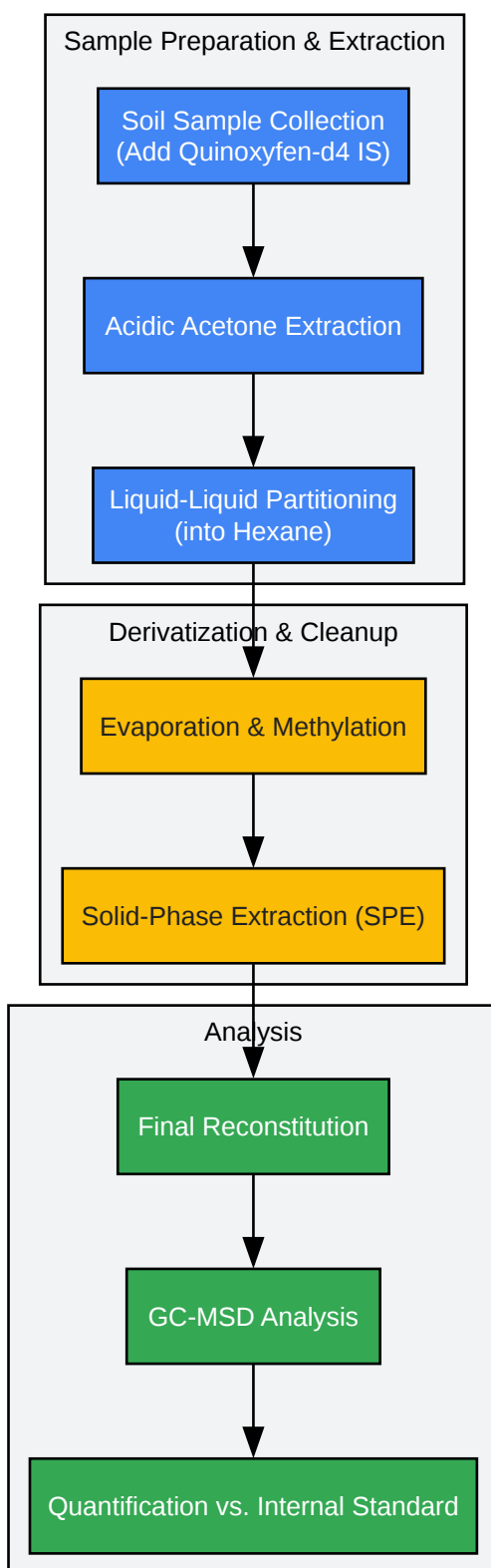
Methodology:

- Extraction:
 - Weigh a 5g nominal sample of sieved, dry-weight equivalent soil into a centrifuge tube.
 - Spike the sample with a known concentration of **Quinoxyfen-d4** internal standard.
 - Add 80% acetone / 20% 0.1 N hydrochloric acid solution.

- Shake vigorously for 15 minutes.
- Centrifuge at 2000 rpm for 5 minutes.
- Decant the supernatant.
- Liquid-Liquid Partitioning:
 - Add 5% (w/v) sodium bicarbonate solution and hexane to the extract.
 - Shake for 15 minutes to partition the analytes into the hexane layer.
 - Collect the hexane layer. Repeat the partitioning with fresh hexane.
 - Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization (Methylation):
 - To the dried residue, add tetrabutylammonium hydroxide, ammonia solution, toluene, and iodomethane.
 - This step methylates the 3-hydroxy-quinoxifen metabolite, making it amenable to GC analysis.
 - Vortex the mixture for 90 minutes.
 - Add water and extract the methylated analytes into methyl-tert-butyl ether.
- Solid-Phase Extraction (SPE) Cleanup:
 - Evaporate the ether extract to dryness and reconstitute the residue in hexane.
 - Condition an aminopropyl SPE cartridge with hexane.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with hexane to remove interferences.

- Elute the analytes (Quinoxifen, methylated metabolite, and **Quinoxifen-d4**) with 5% acetone in hexane.
- Analysis by GC-MSD:
 - Evaporate the eluate to dryness and reconstitute in a final volume of a suitable solvent (e.g., 0.1% corn oil in tri-methyl pentane).
 - Inject an aliquot into a gas chromatograph coupled with a mass selective detector.
 - Quantify Quinoxifen by comparing its peak area to the peak area of the **Quinoxifen-d4** internal standard, using a calibration curve prepared with analytical standards.

The following diagram outlines the logical workflow of this analytical protocol.



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Caption: Workflow for the analysis of Quinoxifen residues in soil samples.

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